sec-Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate
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Overview
Description
Sec-Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is a fluorinated organic compound with the molecular formula C9H12F6O3. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of sec-butyl alcohol with 2,2,3,4,4,4-hexafluorobutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Sec-Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form sec-butyl alcohol and 2,2,3,4,4,4-hexafluorobutyric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Hydrolysis: Sec-butyl alcohol and 2,2,3,4,4,4-hexafluorobutyric acid.
Reduction: Sec-butyl alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Sec-Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism by which sec-Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate exerts its effects is primarily through its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable compound in medicinal chemistry . The pathways involved often include inhibition of metabolic enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2,2,3,4,4,4-Hexafluorobutyl acrylate: Another fluorinated compound with similar thermal and chemical stability.
2,2,3,4,4,4-Hexafluorobutyl methacrylate: Used in the production of fluorinated polymers.
Uniqueness
Sec-Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to acrylates and methacrylates. This makes it suitable for specific applications where other fluorinated compounds may not be effective .
Properties
Molecular Formula |
C9H12F6O3 |
---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
butan-2-yl 2,2,3,4,4,4-hexafluorobutyl carbonate |
InChI |
InChI=1S/C9H12F6O3/c1-3-5(2)18-7(16)17-4-8(11,12)6(10)9(13,14)15/h5-6H,3-4H2,1-2H3 |
InChI Key |
DHCPUXNPDXNKHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)OCC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
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